molecular formula C8H9NO2 B042735 Methyl anthranilate CAS No. 134-20-3

Methyl anthranilate

Cat. No. B042735
CAS RN: 134-20-3
M. Wt: 151.16 g/mol
InChI Key: VAMXMNNIEUEQDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl anthranilate can be synthesized using various bio-engineered strains. For instance, Lee et al. (2019) have reported the synthesis of methyl anthranilate and its derivatives using metabolically engineered strains of Escherichia coli. These strains were genetically modified to enhance the production of anthranilate derivatives, with the process involving the cloning of genes encoding for enzymes like N-methyltransferase from Ruta graveolens and anthraniloyl-coenzyme A (CoA) transferase from Vitis labrusca (Lee et al., 2019). Similarly, Kuivanen et al. (2021) achieved the synthesis of methyl anthranilate in Saccharomyces cerevisiae through metabolic engineering, achieving a high titer of the compound, demonstrating the potential of eukaryotic microorganisms in anthranilate production (Kuivanen et al., 2021).

Molecular Structure Analysis

The molecular structure of methyl anthranilate is characterized by its aromatic benzene ring attached to a methoxy carboxylate group. This structure contributes to its ability to interact with a variety of chemical substrates and enzymes, influencing its synthesis and biochemical reactions. The structural analysis is crucial in understanding the reactivity and interactions of methyl anthranilate in different chemical and biological contexts.

Chemical Reactions and Properties

The chemical properties of methyl anthranilate allow it to undergo various reactions, including esterification and acylation. It acts as a precursor in numerous synthetic pathways, leading to the formation of complex molecules. For example, its reaction with alcohols under specific conditions can produce esters, which are valuable in the flavor and fragrance industries.

Physical Properties Analysis

Methyl anthranilate possesses distinct physical properties, such as a strong, grape-like odor and a slightly yellowish appearance. It is soluble in most organic solvents but only sparingly soluble in water. These properties make methyl anthranilate particularly useful in applications where solubility and aroma are critical factors.

Chemical Properties Analysis

Chemically, methyl anthranilate is stable under normal conditions but can react with strong oxidizing agents. Its aromatic structure and functional groups make it a versatile compound in organic synthesis, enabling a wide range of chemical modifications and applications.

Scientific Research Applications

  • Liquid Scintillant for Fluorographic Detection : Methyl anthranilate serves as a simple, sensitive, and inexpensive liquid scintillant for fluorographic detection of weak beta-emitting isotopes on chromatograms (Bochner & Ames, 1983).

  • Flavoring Agent and Bird Repellent : It is a key volatile compound responsible for the scent of Concord grapes, commercially used as a flavoring agent for grape-flavored foods, beverages, pharmaceuticals, and as a bird repellent (Tadfie & Holland, 2022).

  • Aversive to Birds : Methyl anthranilate is effective in repelling European starlings, potentially aiding in controlling bird depredations on agricultural commodities (Mason, Adams, & Clark, 1989).

  • Antiandrogenic Potential : It exhibits antiandrogenic potential and could serve as a lead structure for novel antiandrogens (Roell et al., 2011).

  • Reducing Honey Bee Stinging and Wasp Colonization : Methyl anthranilate reduces honey bee stinging by 95% and is 100% effective in preventing wasp colonization (Pankiw, 2009).

  • Repellent for Western Corn Rootworm Larvae : It has potential as a management tool for western corn rootworm larvae, suitable for use in push-pull control strategies (Bernklau et al., 2016).

  • Avian Feeding Deterrent : Methyl anthranilate is effective as a nonlethal approach in wildlife management, acting as an avian feeding deterrent (Avery, Decker, & Nelms, 1992).

  • Antinociceptive and Analgesic Activities : It demonstrates potential biological functions like antinociceptive and analgesic activities (Lee et al., 2019).

  • Influence on Avian Learning : It influences avian learning, acting as a discriminative stimulus in taste-avoidance learning and a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).

  • Grape Flavor Production : Used in the flavoring and cosmetics industry for grape scent and flavor, its production from glucose by engineered microorganisms offers a sustainable alternative (Luo, Cho, & Lee, 2019).

  • In Perfumery and Pharmaceuticals : Engineered strains of Saccharomyces cerevisiae produce anthranilate and methyl anthranilate for high-value products like dyes, perfumes, and pharmaceutical compounds (Kuivanen et al., 2021).

  • Precursor in Fragrance Formulations : It serves as an important perfumery ester and a precursor to Schiff bases in fragrance formulations (G. D. Y. and Krishnan, 1998).

Future Directions

Methyl Anthranilate, an organic compound known for its distinctive grape-like odor, is a crucial ingredient in many sectors, from flavor and fragrance industries to agriculture and airport management. Its wide-ranging applications are a testament to its versatility, and its relative safety ensures its continued use in the foreseeable future .

properties

IUPAC Name

methyl 2-aminobenzoate
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
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InChI Key

VAMXMNNIEUEQDV-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO2
Record name METHYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID6025567
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Molecular Weight

151.16 g/mol
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Physical Description

Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma
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Boiling Point

493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg
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Flash Point

220 °F (NTP, 1992), Above 212 °F (> 100 °C)
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Solubility

Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol)
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Density

1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169
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Vapor Pressure

0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/
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Product Name

Methyl anthranilate

Color/Form

Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid

CAS RN

134-20-3
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Melting Point

75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminobenzoic acid (2.0 g, 14.59 mmol) in MeOH (70 mL) at 0° C. was added SOCl2 (7.4 g, 145.9 mmol) dropwise. The mixture was heated at reflux overnight and was then concentrated under reduced pressure. DCM and saturated aqueous NaHCO3 were added and the aqueous phase extracted with DCM. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated to afford methyl 2-aminobenzoate (2.05 g, 93%). LC-MS (ES-API); rt 8.46 min; m/z calculated for C8H9NO2[M+H]+ 152.0, found 152.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,450
Citations
J Kuivanen, M Kannisto… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
… production of the grape flavor compound methyl anthranilate in S. cerevisiae at 414 mg l −1 . … extended the anthranilate biosynthesis pathway to synthesis of methyl anthranilate. …
ZW Luo, JS Cho, SY Lee - Proceedings of the National …, 2019 - National Acad Sciences
Methyl anthranilate (MANT) is a widely used compound to give grape scent and flavor, but is currently produced by petroleum-based processes. Here, we report the direct fermentative …
Number of citations: 72 www.pnas.org
RR Nelson, TE Acree, CY Lee… - Journal of Food …, 1977 - Wiley Online Library
… to determine the point at which methyl anthranilate could no longer be detected… methyl anthranilate at various levels. This permits a direct comparison of foxiness and methyl anthranilate …
Number of citations: 70 ift.onlinelibrary.wiley.com
GD Yadav, MS Krishnan - Organic Process Research & …, 1998 - ACS Publications
… Several patents have covered the preparation of methyl anthranilate from isatoic anhydride. Ramachandra 10 prepared methyl anthranilate through this method and found that the …
Number of citations: 93 pubs.acs.org
MJ Nozal, JL Bernal, L Toribio, JJ Jiménez… - … of Chromatography A, 2001 - Elsevier
… ), furan-2-carboxylic acid (2-furoic acid), furan-3-carboxylic acid (3-furoic acid), furan-3-carboxaldehyde (3-furaldehyde) and 2-aminobenzoic acid methyl ester (methyl anthranilate) in …
Number of citations: 140 www.sciencedirect.com
C Gambetta, J Natera, WA Massad… - Journal of Photochemistry …, 2013 - Elsevier
Methyl anthranilate (MA) is a naturally occurring aromatizer and flavorant agent frequently employed in food industry and in personal care products. Due to the property of MA of being a …
Number of citations: 11 www.sciencedirect.com
L Moio, PX Etievant - American Journal of Enology and …, 1995 - Am Soc Enol Viticulture
… To our knowledge, methyl anthranilate is identified in this study for the first time in a wine obtained from a Vitis vinifera cultivar. All the results concerning this compound concern the …
Number of citations: 129 www.ajevonline.org
NP Peet, S Sunder - The Journal of Organic Chemistry, 1974 - ACS Publications
The reaction of methyl anthranilate (la) with phosgene in EtOAc produces 2-carbomethoxyanilinecarbonyl chloride (2a), 2-carbomethoxyphenyl isocyanate (3a), dimethyl 2, 2'-[…
Number of citations: 26 pubs.acs.org
AH Chambers, SA Evans, KM Folta - Journal of agricultural and …, 2013 - ACS Publications
… Anthranilic acid was included in this study, because it differs from methyl anthranilate by a single methyl group. Dichloran, a commercial fungicide, was used as a positive control at 0.01, …
Number of citations: 35 pubs.acs.org
F Ferreres, JM Giner… - Journal of the Science of …, 1994 - Wiley Online Library
Methyl anthranilate (MA) and hesperetin have been compared as markers for the floral origin of citrus honey. In the present work the contents of MA and hesperetin have been …
Number of citations: 125 onlinelibrary.wiley.com

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